molecular formula C6H13N3O2S B7852501 (2S)-2-amino-5-(carbamimidoylsulfanyl)pentanoic acid

(2S)-2-amino-5-(carbamimidoylsulfanyl)pentanoic acid

Cat. No.: B7852501
M. Wt: 191.25 g/mol
InChI Key: WJLUHPKQYRNGFP-BYPYZUCNSA-N
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Description

  • Thioarginine (hydrobromide) is a colorimetric substrate for arginase , an enzyme that plays a crucial role in the urea cycle.
  • Arginase hydrolyzes thioarginine, releasing 2-amino-5-mercaptovaleric acid . This product reacts with DTNB (Ellman’s reagent) to form 2-nitro-5-thiobenzoate , which can be quantified by colorimetric detection at 412 nm. This measurement serves as an indicator of arginase activity .
  • Properties

    IUPAC Name

    (2S)-2-amino-5-carbamimidoylsulfanylpentanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-12-6(8)9/h4H,1-3,7H2,(H3,8,9)(H,10,11)/t4-/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WJLUHPKQYRNGFP-BYPYZUCNSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CC(C(=O)O)N)CSC(=N)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C(C[C@@H](C(=O)O)N)CSC(=N)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H13N3O2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    191.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    • The synthetic route for thioarginine (hydrobromide) involves the reaction of L-norvaline with aminoiminomethylthio (SCCCN@H=O) in the presence of hydrobromic acid (HBr).
    • Industrial production methods may vary, but the key step remains the formation of the thioarginine compound.
  • Chemical Reactions Analysis

    • Thioarginine primarily undergoes hydrolysis by arginase, leading to the release of 2-amino-5-mercaptovaleric acid.
    • Common reagents include hydrobromic acid (HBr) and the arginase enzyme itself.
    • The major product formed is 2-amino-5-mercaptovaleric acid.
  • Scientific Research Applications

      Biochemistry and Enzymology: Thioarginine serves as a valuable substrate for studying arginase activity in vitro.

      Metabolism Research: Researchers use it to investigate arginine metabolism and its implications in various physiological processes.

      Drug Development: Understanding arginase inhibition by thioarginine may lead to potential therapeutic strategies.

  • Mechanism of Action

    • Thioarginine inhibits arginase by binding to its active site, preventing the hydrolysis of arginine.
    • The molecular target is the arginase enzyme itself, and the pathway involves blocking the conversion of arginine to urea and L-ornithine.
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